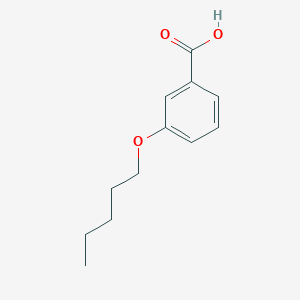

安息香酸、3-(戊氧基)-

描述

“Benzoic acid, 3-(pentyloxy)-” is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The term ‘benzoate’ refers to the esters and salts of benzoic acid .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-(pentyloxy)-” consists of a benzene ring attached to a carboxyl group (COOH), with a pentyloxy group (C5H11O) attached to the third carbon of the benzene ring .科学研究应用

合成和抗菌活性安息香酸衍生物表现出一系列生物学特性,包括抗菌、抗诱变和抗氧化活性。一项关于 3-羟基苯甲酸的新型酯/杂化衍生物合成的研究表明其具有潜在的抗菌活性,表明它们在开发具有强大化学治疗特性的新候选药物方面很有用 (Satpute, Gangan, & Shastri, 2018).

天然产物的生物合成3-氨基-5-羟基苯甲酸 (3,5-AHBA) 是一大类具有各种生物活性的天然产物的前体。涵盖 AHBA 衍生天然产物生物合成的研究,从分子遗传学、化学和生化角度出发,强调了苯甲酸衍生物在天然产物合成领域的重要性 (Kang, Shen, & Bai, 2012).

有机合成中的 C-H 官能化苯甲酸的 C-H 键选择性官能化提供了对有机合成有用的合成工具。已经开发出一种使用基于腈的磺酰胺模板对苯甲酸衍生物进行间位 C-H 烯化的通用方案,突出了苯甲酸衍生物在促进复杂有机转化中的作用 (Li 等,2016).

天然存在和食品添加剂用途苯甲酸及其衍生物是食品中天然存在的化合物,并用作添加剂。它们用作抗菌和抗真菌防腐剂,以及食品、化妆品、卫生用品和制药产品中的调味剂。这篇综述讨论了它们的广泛存在、用途、人体接触、代谢以及围绕其影响的争议 (del Olmo, Calzada, & Nuñez, 2017).

生物合成途径苯甲酸在植物和细菌中的生物合成涉及与脂肪酸 β-氧化相似的途径,展示了其在各种天然产物生物合成中的基础作用。这些知识对于理解真核和原核生物的代谢途径至关重要 (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

作用机制

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors within the body, influencing their function .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, potentially acting as an inhibitor or activator .

Biochemical Pathways

For instance, benzoic acid is involved in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(n-Pentyloxy)benzoic acid. For instance, pH levels can influence the growth kinetics of yeasts in the presence of benzoate, a related compound . Additionally, the presence of other compounds in the environment can potentially influence the action of 3-(n-Pentyloxy)benzoic acid .

属性

IUPAC Name |

3-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZYUWQXSZTNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)